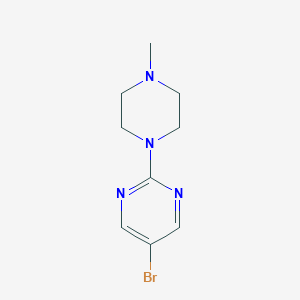

5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine

描述

5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine (CAS: 141302-36-5) is a brominated pyrimidine derivative featuring a 4-methylpiperazine substituent at the 2-position. Its molecular formula is C₉H₁₃BrN₄, with a molecular weight of 257.13 g/mol . The compound is widely utilized in pharmaceutical research, particularly as a precursor in kinase inhibitor synthesis and antimalarial drug development . The bromine atom at the 5-position serves as a reactive site for cross-coupling reactions, while the 4-methylpiperazine group enhances solubility and modulates biological activity .

属性

IUPAC Name |

5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN4/c1-13-2-4-14(5-3-13)9-11-6-8(10)7-12-9/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYPBGVWKANVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399630 | |

| Record name | 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141302-36-5 | |

| Record name | 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Optimization

-

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their ability to stabilize transition states.

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation of 4-methylpiperazine, enhancing nucleophilicity.

-

Temperature : Reactions typically proceed at 80–120°C under reflux, with durations ranging from 4 to 24 hours.

-

Yield : Optimized conditions yield 70–85% product purity, with residual impurities removed via column chromatography or recrystallization.

Example Protocol :

-

Combine 5-bromo-2-chloropyrimidine (1 equiv), 4-methylpiperazine (1.2 equiv), and K₂CO₃ (2 equiv) in DMF.

-

Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Metal-Catalyzed Coupling Reactions

Alternative routes employ transition-metal catalysts to couple pre-functionalized pyrimidine derivatives with piperazine precursors.

Copper-Mediated Coupling

Copper acetylacetonate (Cu(acac)₂) and di-tert-butyl peroxide (DTBP) enable radical-based coupling between 5-bromo-2-hydroxypyrimidine and 4-methylpiperazine.

Palladium-Catalyzed Amination

Palladium catalysts (e.g., Pd(OAc)₂) facilitate Buchwald-Hartwig amination, coupling 5-bromo-2-iodopyrimidine with 4-methylpiperazine.

-

Ligands : Xantphos or BINAP enhance catalytic efficiency.

-

Yield : 60–75%, though cost and catalyst recovery limit industrial scalability.

Vinamidinium Salt-Mediated Synthesis

Vinamidinium salts offer a modular approach for constructing the pyrimidine ring de novo. This method involves cyclocondensation of 2-bromomalonaldehyde with N-methylpiperazine-derived amidines.

Key Steps :

-

Generate vinamidinium salt from 2-bromomalonaldehyde and N-methylpiperazine in acetic acid.

-

Cyclize under acidic conditions (HCl, 100°C) to form the pyrimidine core.

Advantages :

Industrial-Scale Production Considerations

Purification Techniques

-

Chromatography : Silica gel chromatography ensures high purity (>95%) but is costly for bulk production.

-

Recrystallization : Ethanol/water mixtures offer scalable purification with 80–90% recovery.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 70–85 | Scalable, minimal byproducts | Requires toxic solvents (DMF) |

| Copper Catalysis | 70 | Avoids halide precursors | Moderate yields |

| Palladium Catalysis | 60–75 | High functional group tolerance | High catalyst cost |

| Vinamidinium Route | 33–50 | Modular pyrimidine assembly | Low yield, acidic conditions |

化学反应分析

Types of Reactions

5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) with a base like K2CO3 or sodium hydride (NaH).

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.

科学研究应用

Medicinal Chemistry

5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine serves as a crucial intermediate in the development of various pharmaceuticals. Its derivatives are being investigated for their potential as anticancer agents and inhibitors of specific enzymes involved in disease pathways, particularly tyrosine kinases .

Research indicates that this compound exhibits significant biological activities:

- Anticancer Properties: Compounds similar to this have demonstrated inhibition of cancer cell proliferation across various cell lines, suggesting potential efficacy against tumors by targeting pathways involved in cell growth regulation.

- Tyrosine Kinase Inhibition: The compound's structural attributes may enhance its ability to inhibit tyrosine kinases, which are critical in cancer signaling pathways.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related compounds, providing insights into the potential effectiveness of this compound:

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Bromo-2-(4-piperazin-1-yl)pyrimidine | Anticancer | 0.43 | |

| 5-Bromo-N,N-diethylpyrimidin-2-amine | Tyrosine kinase inhibition | - | |

| N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine | Anticancer | - |

Case Studies and Research Findings

Anticancer Activity:

A study highlighted that bromo-pyrimidine analogs significantly inhibited cancer cell proliferation across various cell lines. The unique structural features of this compound likely contribute to its therapeutic properties by modulating specific signaling pathways associated with tumor growth.

Tyrosine Kinase Inhibition:

Research indicates that this compound may act as a selective inhibitor for certain tyrosine kinases. This action is crucial for developing targeted therapies in oncology, where such inhibitors can disrupt aberrant signaling pathways driving cancer progression.

Antimicrobial Properties:

In addition to its anticancer potential, preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activities, making them candidates for further investigation in infectious disease treatment.

作用机制

The mechanism of action of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine is not well-documented. as a pyrimidine derivative, it may interact with various biological targets, including enzymes and receptors, through binding interactions. The specific molecular targets and pathways involved would depend on the context of its use in research or therapeutic applications.

相似化合物的比较

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 4-methylpiperazine group in the reference compound increases lipophilicity (logP ≈ 1.8) compared to unsubstituted piperazine derivatives (logP ≈ 1.2), improving membrane permeability .

- Solubility : Analogues with charged groups (e.g., piperazine hydrochloride) exhibit higher aqueous solubility (>50 mg/mL) than the neutral 4-methylpiperazine variant (~10 mg/mL) .

- Reactivity : Bromine at the 5-position enables Suzuki-Miyaura couplings (e.g., with boronic acids) and Buchwald-Hartwig aminations, common in constructing kinase inhibitors like those in and .

Pharmaceutical Development

- Kinase Inhibitors: The reference compound is a key intermediate in imidazo[4,5-b]pyridine-based inhibitors, demonstrating nanomolar potency against CDK and JAK kinases .

- Antimalarials: Structural analogues with phenoxy groups exhibit improved efficacy against drug-resistant Plasmodium strains .

Chemical Modifications

- Boc-Protected Derivatives : tert-Butoxycarbonyl (Boc) protection of the piperazine nitrogen (e.g., 5-Bromo-2-(4-Boc-piperazin-1-yl)pyrimidine) facilitates selective deprotection in multistep syntheses .

- Boronates : 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid enables Suzuki couplings for diversifying pyrimidine libraries .

生物活性

5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine is a pyrimidine derivative noted for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a bromine atom at the 5-position and a 4-methylpiperazine moiety at the 2-position, contributing to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in drug development.

- Molecular Formula : C10H13BrN4

- Molecular Weight : Approximately 243.14 g/mol

- Structure : The presence of both bromine and piperazine enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as potential anticancer agents and inhibitors of tyrosine kinases. The piperazine ring is often associated with increased bioactivity due to its ability to interact with various biological targets.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Bromo-2-(4-piperazin-1-yl)pyrimidine | Anticancer | 0.43 | |

| 5-Bromo-N,N-diethylpyrimidin-2-amine | Tyrosine kinase inhibition | - | |

| N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine | Anticancer | - |

Case Studies and Research Findings

-

Anticancer Activity :

- A study highlighted that bromo-pyrimidine analogs demonstrated significant inhibition of cancer cell proliferation across various cell lines, suggesting that this compound may share similar therapeutic properties. The compound's structural attributes likely contribute to its efficacy against tumors by targeting specific pathways involved in cell growth regulation .

- Tyrosine Kinase Inhibition :

- Antimicrobial Properties :

Structure-Activity Relationship (SAR)

The unique substitution pattern on the pyrimidine ring and the presence of the methyl group on the piperazine moiety play critical roles in determining the biological activity of this compound. Comparative analyses with structurally similar compounds reveal that slight modifications can significantly alter potency and selectivity against various biological targets.

Table 2: Structural Similarities and Their Impact on Activity

| Compound Name | Similarity Index | Activity Type |

|---|---|---|

| 5-Bromo-2-(4-piperazin-1-yl)pyrimidine | 0.98 | Anticancer |

| 5-Bromo-N,N-diethylpyrimidin-2-amine | 0.93 | Tyrosine kinase inhibition |

| N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine | 0.93 | Anticancer |

常见问题

Q. What are the recommended synthetic routes for 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) at the 2-position of a bromopyrimidine precursor. For example, reacting 5-bromo-2-chloropyrimidine with 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃) to facilitate deprotonation and substitution. Reaction optimization can leverage computational tools (e.g., quantum chemical calculations) to predict activation energies and transition states, enabling selection of optimal solvents, temperatures, and catalysts . Purification may require column chromatography or recrystallization, with purity verified via HPLC or LC-MS.

- Key Considerations :

- Monitor reaction progress using TLC or in-situ NMR.

- Adjust stoichiometry to minimize byproducts (e.g., di-substitution).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H/¹³C NMR : The bromine atom at C5 deshields adjacent protons, causing downfield shifts (e.g., C6-H δ ~8.5–9.0 ppm). The 4-methylpiperazine group shows distinct signals: methyl protons at δ ~2.3–2.5 ppm and piperazine ring protons at δ ~2.5–3.5 ppm .

- IR Spectroscopy : Look for C-Br stretching (~550–650 cm⁻¹) and C-N vibrations (~1250–1350 cm⁻¹) from the pyrimidine and piperazine moieties.

- Mass Spectrometry : Expect a molecular ion peak at m/z 257 (M⁺ for C₉H₁₂BrN₄). Fragmentation patterns may include loss of Br (~80 Da) or the piperazine group .

- Validation : Cross-reference with databases (e.g., SciFinder) or published spectra of analogous compounds.

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design and optimization of reactions involving brominated pyrimidine derivatives?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can model reaction pathways to identify transition states and intermediates. For SNAr reactions, compute Fukui indices to predict electrophilic/nucleophilic sites . Molecular dynamics simulations may optimize solvent effects and ligand-receptor interactions in biological studies. Software like Gaussian or ORCA enables rapid screening of substituent effects on reactivity .

- Case Study : ICReDD’s workflow combines computational predictions with high-throughput experimentation to narrow optimal conditions (e.g., solvent polarity, temperature) for substitution reactions .

Q. What insights can X-ray crystallography provide regarding the molecular conformation and intermolecular interactions of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles, torsion angles, and packing motifs. For example:

- The dihedral angle between the pyrimidine ring and piperazine group influences steric interactions.

- Halogen bonding (C-Br⋯N/O) may stabilize crystal lattices, as seen in related bromopyrimidines .

- Hydrogen bonding (e.g., N-H⋯O) can guide co-crystal design for solubility enhancement .

Q. How should researchers address contradictory biological activity data in structure-activity relationship (SAR) studies of substituted pyrimidines?

- Methodological Answer :

- Data Reconciliation : Use multivariate analysis (e.g., PCA or PLS) to isolate variables (e.g., substituent electronegativity, steric bulk) affecting activity.

- Comparative Studies : Test analogs with systematic substitutions (e.g., replacing Br with Cl or CH₃) to clarify electronic vs. steric contributions. For example, 5-bromo derivatives may exhibit enhanced kinase inhibition compared to chloro analogs due to stronger halogen bonding .

- Mechanistic Validation : Employ molecular docking or SPR assays to confirm binding modes and affinity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。